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Compound of Interest

Compound Name: Benzothiazoline

Cat. No.: B1199338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a novel, photocatalyst-free

acylation method utilizing the direct photoexcitation of benzothiazoline derivatives. This

approach offers a mild and efficient pathway for the generation of acyl radicals and their

subsequent use in carbon-carbon bond formation, a critical transformation in the synthesis of

complex organic molecules and active pharmaceutical ingredients.

Overview
Traditional acylation reactions often rely on stoichiometric activating agents or transition-metal

catalysts. This protocol describes a visible-light-mediated, photocatalyst-free alternative that

leverages the inherent photochemical properties of C(2)-acyl substituted benzothiazolines.

Upon irradiation with blue light, these compounds generate acyl radicals that can be trapped by

various substrates, such as quinoxalin-2-ones, to yield acylated products.[1][2] The addition of

an electron mediator like acetoxybenziodoxole (BI-OAc) can significantly enhance the reaction

efficiency.[1]

Experimental Protocols
Synthesis of C(2)-Acyl Substituted Benzothiazolines
This procedure outlines the general synthesis of the benzothiazoline precursors.
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Materials:

Appropriate α-diketone (e.g., 1,2-diphenylethanedione for benzoyl substitution)

2-Aminothiophenol

Methanol

Ethanol

Diethyl ether

Procedure:

Dissolve the α-diketone (1.0 equiv., e.g., 50.0 mmol) in boiling methanol (e.g., 80 mL).[1]

While stirring, add 2-aminothiophenol (1.2 equiv., e.g., 60.0 mmol) dropwise to the solution.

[1]

Heat the reaction mixture at 80 °C for 3 hours.[1]

Cool the mixture to room temperature. A yellow precipitate should form.

Filter the precipitate and wash it with diethyl ether.[1]

Recrystallize the crude product from ethanol to afford the purified benzothiazoline.[1]

Photocatalyst-Free Acylation of Quinoxalin-2(1H)-ones
This protocol details the visible-light-induced acylation of quinoxalin-2(1H)-ones using a

synthesized benzothiazoline derivative.

Materials:

C(2)-acyl substituted benzothiazoline (e.g., 2-benzoyl-3-methyl-2-phenyl-2,3-

dihydrobenzo[d]thiazole)

Substituted quinoxalin-2(1H)-one
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Acetoxybenziodoxole (BI-OAc)

Chloroform (CHCl3), anhydrous

Nitrogen gas (N2)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate (NaHCO3) solution

Equipment:

Flame-dried Schlenk tube with a magnetic stir bar

24W blue LED lamp (λ = 420-430 nm)

Procedure:

To a flame-dried Schlenk tube under a nitrogen atmosphere, add the C(2)-acyl substituted

benzothiazoline (1.2 equiv., 0.24 mmol), the quinoxalin-2(1H)-one substrate (1.0 equiv., 0.2

mmol), and BI-OAc (1.2 equiv., 0.24 mmol).[1]

Add 2.0 mL of anhydrous chloroform to the Schlenk tube.[1]

Stir the reaction mixture under irradiation from a 24W blue LED lamp at room temperature

for 4 hours.[1]

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer three times with a saturated solution of sodium bicarbonate.[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl

quinoxalin-2(1H)-one.
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The following tables summarize the quantitative data for the photocatalyst-free acylation of

various substituted quinoxalin-2(1H)-ones with 2-benzoyl-3-methyl-2-phenyl-2,3-

dihydrobenzo[d]thiazole.

Table 1: Optimization of Reaction Conditions

Entry
Deviation from Standard
Protocol

Yield (%)

1 No BI-OAc 38[1]

2 Standard Protocol 90[1]

3 No light No reaction[1]

Table 2: Substrate Scope of Substituted Quinoxalin-2(1H)-ones

Product
Substituent on
Quinoxalinone

Yield (%)

3ab 6-F 84

3ac 6-Cl 75

3ad 6-Me 61

3ae N-allyl 78

3af N-propargyl 72

3ag N-(2-hydroxyethyl) 65

3ah N-(3-bromopropyl) 81

3ai N-(2-(methoxycarbonyl)ethyl) 76

3aj N-(2-oxopropyl) 68

3ak N-H 41

Reaction conditions: 2-benzoyl-3-methyl-2-phenyl-2,3-dihydrobenzo[d]thiazole (0.24 mmol),

quinoxalin-2(1H)-one (0.2 mmol), and BI-OAc (0.24 mmol) in CHCl3 (2.0 mL) irradiated by a
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24W blue LED at room temperature for 4-7 hours under a nitrogen atmosphere. Yields are for

the isolated product.[1]
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Caption: Workflow for photocatalyst-free acylation.
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Caption: Proposed mechanism for acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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